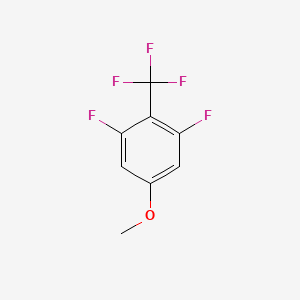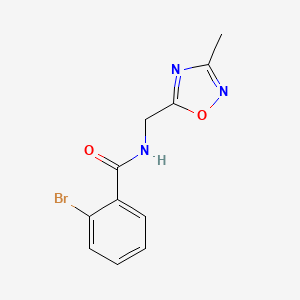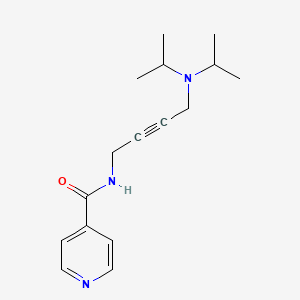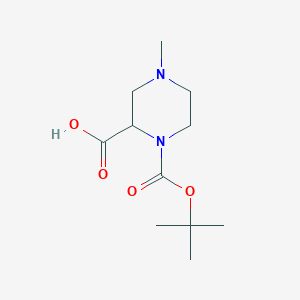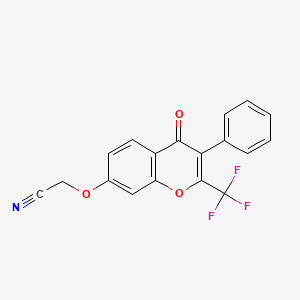![molecular formula C18H14N2O3S B2825698 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide CAS No. 477547-43-6](/img/structure/B2825698.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . It also contains a benzo[d][1,3]dioxol-5-yl group, which is a benzene ring fused to a 1,3-dioxole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis involved several steps, including the use of dry ethanol, potassium thiocyanate, hydrochloric acid, bromine in glacial acetic acid, and 1-(2-chloroethyl)piperidine .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray crystallography . The structure typically consists of a naphthalene moiety and a 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar, indicating some degree of torsional strain .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. These compounds were tested for their in vitro analgesic and anti-inflammatory activities . The key mechanism of action involves the suppression of the cyclooxygenase (COX) enzymes .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . The thermal decomposition behavior of these compounds was also studied by thermogravimetric analysis .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- Thiazolide compounds, including derivatives similar to the one , have shown potential as anticancer agents. Specifically, studies have identified thiazolides as novel anti-infectious agents with the capability to induce cell death in colon carcinoma cell lines, suggesting a different molecular target in intestinal pathogens and colon cancer cells. The mechanism involves interaction with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), which is frequently overexpressed in various tumors, including colon carcinomas. This interaction is crucial for thiazolide-induced apoptosis, indicating the potential of thiazolides in cancer therapy (Brockmann et al., 2014).
Antimicrobial Applications
- Novel thiazolide derivatives, including those structurally related to the specified compound, have been synthesized and tested for antibacterial activity. For instance, a series of N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized and showed broad-spectrum antibacterial activity against tested microorganisms. These findings suggest the potential of such compounds in developing new antibacterial agents (Borad et al., 2015).
Anticonvulsant Applications
- Research into thiazole derivatives has also explored their potential as anticonvulsant agents. A study on 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, designed to bind to benzodiazepine receptors, found some compounds to exhibit significant anticonvulsant activity. This research highlights the potential of thiazole-based compounds in the development of new medications for the treatment of convulsive disorders (Faizi et al., 2017).
Antifungal Applications
- Further research on thiazole derivatives has demonstrated their potential as antifungal agents. Synthesized compounds, such as 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives, were screened for antifungal activity and showed promising results. This opens up possibilities for the development of new antifungal medications based on thiazole chemistry (Narayana et al., 2004).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide” and similar compounds could involve further exploration of their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, these compounds could be evaluated for their potential as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-11-3-2-4-13(7-11)17(21)20-18-19-14(9-24-18)12-5-6-15-16(8-12)23-10-22-15/h2-9H,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZBERNZWJUGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
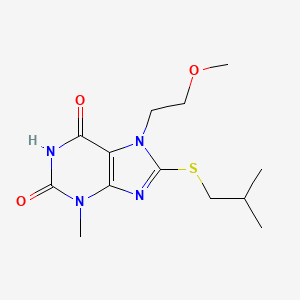
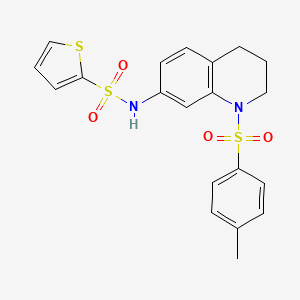
![(2E)-N-[4-(acetylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide](/img/structure/B2825619.png)
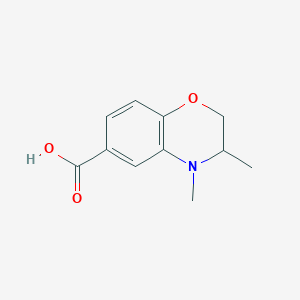
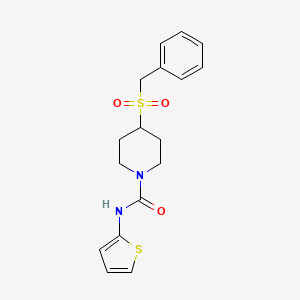
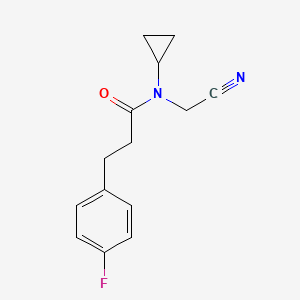
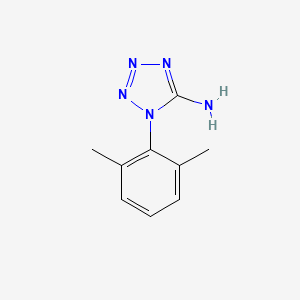
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2825627.png)
